

# The Discovery and Synthesis of IHCH-7113: A Novel Psychedelic Agent

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## Compound of Interest

Compound Name: IHCH-7113

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## Abstract

**IHCH-7113** is a novel, putative psychedelic compound belonging to the pyridopyrroloquinoxaline chemical family.<sup>[1]</sup> It has emerged from a structure-based drug design approach aimed at understanding and separating the therapeutic potential of psychedelic compounds from their hallucinogenic effects. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **IHCH-7113**, intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development.

## Introduction: The Quest for Non-Hallucinogenic Psychedelics

Traditional psychedelic compounds, such as psilocybin and LSD, have shown significant promise in treating a range of neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.<sup>[2][3]</sup> However, their potent hallucinogenic properties present a substantial barrier to widespread clinical adoption. This has spurred research into the development of non-hallucinogenic analogs that retain the therapeutic benefits. The discovery of **IHCH-7113** represents a significant step in this direction, offering a powerful tool to dissect the molecular mechanisms underlying the diverse effects of 5-HT<sub>2A</sub> receptor agonists.

## Discovery of IHCH-7113: A Structure-Based Approach

The discovery of **IHCH-7113** was a direct result of the structural elucidation of the human serotonin 2A receptor (5-HT<sub>2A</sub>R) in complex with various ligands, including the atypical antipsychotic drug lumateperone.<sup>[1]</sup> Researchers identified that **IHCH-7113** could be derived through the structural simplification of lumateperone.<sup>[1]</sup> This strategic design led to the creation of a molecule with potent 5-HT<sub>2A</sub> receptor agonism.

The foundational research, published by Cao et al. in *Science* (2022), detailed the crystal structures of the 5-HT<sub>2A</sub> receptor bound to psychedelic and non-psychedelic ligands.<sup>[3][4]</sup> This work provided unprecedented insight into the distinct binding modes that differentiate hallucinogenic and non-hallucinogenic compounds, paving the way for the rational design of molecules like **IHCH-7113**.

## Synthesis of IHCH-7113

The synthesis of **IHCH-7113** leverages established methodologies for the construction of the core octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline scaffold, which is also central to the structure of lumateperone. The synthetic route can be conceptualized as a multi-step process, with key details derivable from patents filed for the synthesis of lumateperone and related compounds.

## Experimental Protocol for Synthesis

The following protocol is a composite pathway based on the synthesis of the pyridopyrroloquinoxaline core structure.

### Step 1: Formation of the Tetracyclic Core

The synthesis initiates with the construction of the tetracyclic core. A key strategy involves a Fischer indole synthesis between a substituted hydrazine and a piperidone derivative.

- Reactants: A suitably protected hydrazine derivative of quinoxaline and ethyl 4-oxopiperidine-1-carboxylate.

- **Conditions:** The reaction is typically carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), at elevated temperatures.
- **Outcome:** This cyclization reaction forms the fundamental pyridopyrroloquinoxaline ring system.

### Step 2: Reduction of the Indole to Indoline

The indole moiety within the tetracyclic core is subsequently reduced to an indoline.

- **Reducing Agent:** A common reducing agent for this transformation is sodium cyanoborohydride.
- **Solvent:** The reaction is typically performed in an acidic medium, such as trifluoroacetic acid.
- **Outcome:** This step yields the cis-fused octahydro-pyridopyrroloquinoxaline skeleton.

### Step 3: N-Methylation

The final step in the synthesis of the **IHCH-7113** core is the introduction of a methyl group on the nitrogen atom of the piperidine ring.

- **Methylating Agent:** A suitable methylating agent, such as methyl iodide or dimethyl sulfate, is used.
- **Base:** A non-nucleophilic base, for example, potassium carbonate, is employed to facilitate the reaction.
- **Outcome:** This step yields the final **IHCH-7113** molecule, (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline.[1]

## Preclinical Characterization

The preclinical evaluation of **IHCH-7113** has focused on its interaction with the 5-HT<sub>2A</sub> receptor and its in vivo effects in animal models, particularly the head-twitch response (HTR) in mice, a well-established behavioral proxy for psychedelic activity in humans.[5][6]

## In Vitro Pharmacology

**IHCH-7113** has been characterized as a potent agonist at the 5-HT<sub>2A</sub> serotonin receptor.<sup>[1]</sup> Its functional activity is typically assessed through a battery of in vitro assays that measure downstream signaling cascades.

#### Experimental Protocols:

- **Receptor Binding Assays:** Radioligand binding assays are performed using cell membranes expressing the human 5-HT<sub>2A</sub> receptor to determine the binding affinity (K<sub>i</sub>) of **IHCH-7113**.
- **Gq Signaling Assays:** Functional activity is assessed by measuring the activation of the Gq signaling pathway, typically through the quantification of inositol phosphate accumulation or intracellular calcium mobilization.<sup>[7]</sup> The potency (EC<sub>50</sub>) and efficacy of the compound are determined from concentration-response curves.
- **β-Arrestin Recruitment Assays:** To investigate signaling bias, β-arrestin recruitment assays are conducted. These assays, often utilizing techniques like BRET (Bioluminescence Resonance Energy Transfer), quantify the recruitment of β-arrestin to the activated 5-HT<sub>2A</sub> receptor.

#### Quantitative Data:

Compound	5-HT <sub>2A</sub> K <sub>i</sub> (nM)	Gq Activation EC <sub>50</sub> (nM)	β-Arrestin Recruitment EC <sub>50</sub> (nM)
IHCH-7113	Data not publicly available	Data not publicly available	Data not publicly available
IHCH-7079	Data not publicly available	Data not publicly available	Data not publicly available
IHCH-7086	Data not publicly available	Data not publicly available	Data not publicly available
Lumateperone	Data not publicly available	Data not publicly available	Data not publicly available

Note: Specific quantitative data for **IHCH-7113** and its analogs from the primary literature is not yet publicly available in aggregated tables. The table is structured for the inclusion of such data as it becomes available.

## In Vivo Pharmacology: The Head-Twitch Response (HTR)

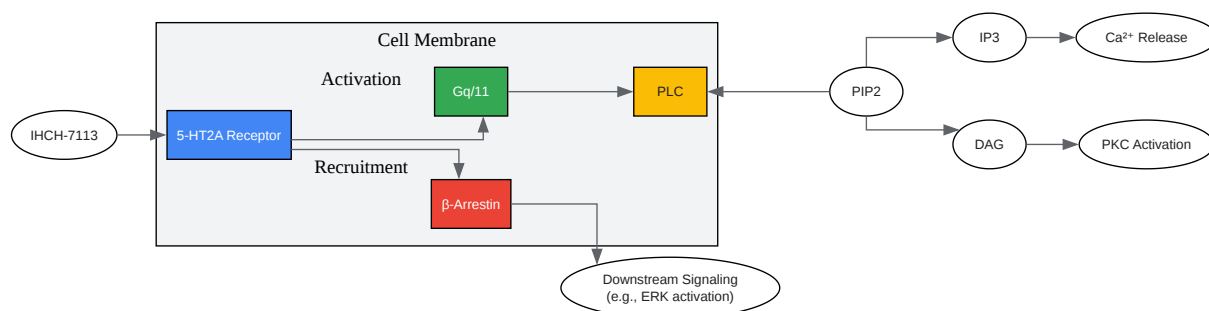
The head-twitch response in mice is a rapid, side-to-side head movement that is reliably induced by hallucinogenic 5-HT<sub>2A</sub> receptor agonists.<sup>[5][6]</sup> **IHCH-7113** has been shown to produce a robust head-twitch response, comparable to that of classic psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD.<sup>[1]</sup> This response is blocked by the selective 5-HT<sub>2A</sub> antagonist MDL100907, confirming the critical role of this receptor in mediating the effect.<sup>[1]</sup>

### Experimental Protocol:

- **Animals:** Male C57BL/6J mice are commonly used for this assay.
- **Drug Administration:** **IHCH-7113** is administered via intraperitoneal (i.p.) injection at various doses.
- **Observation:** Following a brief acclimation period, the number of head twitches is manually or automatically counted over a defined time period (e.g., 30-60 minutes).
- **Data Analysis:** Dose-response curves are generated to determine the potency and efficacy of **IHCH-7113** in inducing the HTR.

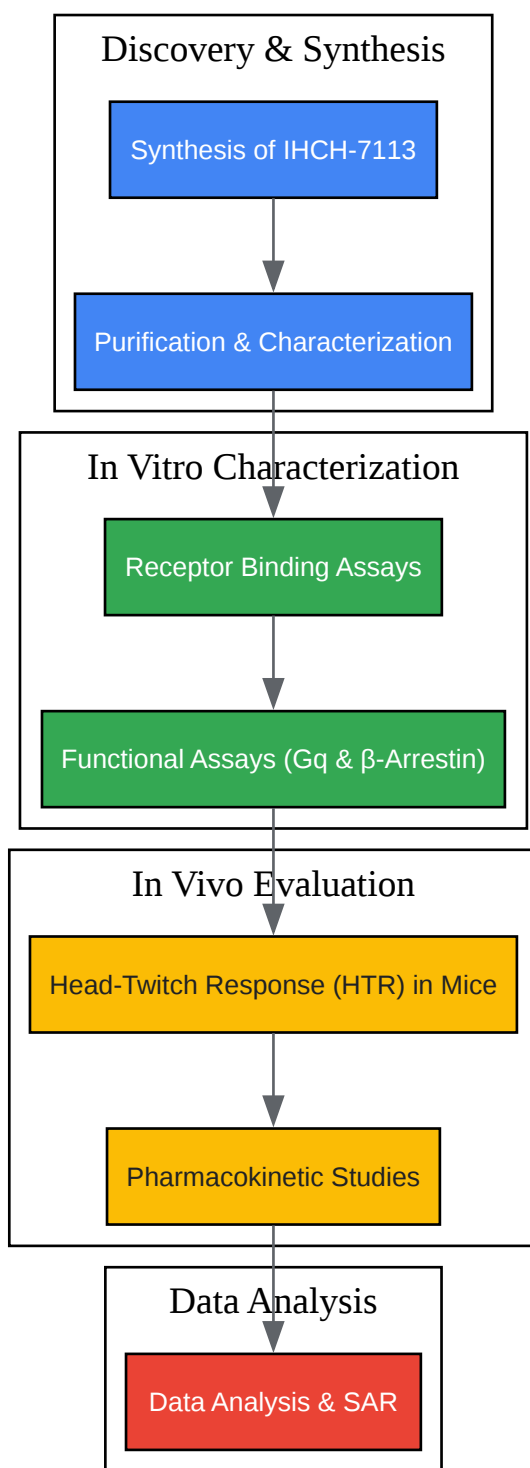
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of 5-HT<sub>2A</sub> receptor agonists and a typical experimental workflow for their characterization.



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Caption: 5-HT2A Receptor Signaling Pathways.



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Caption: Experimental Workflow for **IHCH-7113**.

## Conclusion and Future Directions

**IHCH-7113** is a significant molecule in the ongoing exploration of 5-HT<sub>2A</sub> receptor agonists for therapeutic purposes. Its discovery, guided by structural biology, highlights a rational approach to designing compounds with specific signaling properties. The robust induction of the head-twitch response confirms its potent psychedelic-like activity in preclinical models.

Future research should focus on elucidating the full in vivo pharmacological profile of **IHCH-7113**, including its effects on other behavioral models relevant to depression and anxiety. Furthermore, detailed structure-activity relationship (SAR) studies around the pyridopyrroloquinoxaline scaffold will be crucial for fine-tuning the balance between G-protein and  $\beta$ -arrestin signaling, with the ultimate goal of developing novel therapeutics with improved safety and efficacy profiles.

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